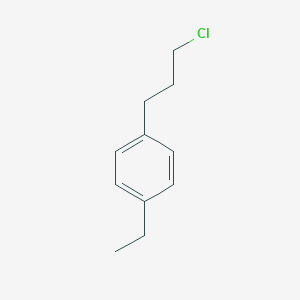

1-(3-Chloropropyl)-4-ethylbenzene

Description

1-(3-Chloropropyl)-4-ethylbenzene (CAS: 1057673-65-0) is an aromatic compound with the molecular formula C₁₁H₁₅Cl and an average molecular mass of 182.691 g/mol . Its structure consists of a benzene ring substituted with a 3-chloropropyl chain (-CH₂CH₂CH₂Cl) and an ethyl group (-CH₂CH₃) at the para position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and functionalized aromatic derivatives .

Properties

Molecular Formula |

C11H15Cl |

|---|---|

Molecular Weight |

182.69 g/mol |

IUPAC Name |

1-(3-chloropropyl)-4-ethylbenzene |

InChI |

InChI=1S/C11H15Cl/c1-2-10-5-7-11(8-6-10)4-3-9-12/h5-8H,2-4,9H2,1H3 |

InChI Key |

OLWIGZQHGRITSZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)CCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-4-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 4-ethylbenzene with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropropyl)-4-ethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.

Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The benzene ring can be hydrogenated to form cyclohexane derivatives.

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products:

Substitution: 1-(3-Hydroxypropyl)-4-ethylbenzene, 1-(3-Aminopropyl)-4-ethylbenzene.

Oxidation: 1-(3-Chloropropyl)-4-ethylbenzoic acid.

Reduction: 1-(3-Chloropropyl)-4-ethylcyclohexane.

Scientific Research Applications

1-(3-Chloropropyl)-4-ethylbenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used to study the effects of chlorinated hydrocarbons on biological systems.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-4-ethylbenzene depends on its chemical reactivity. The compound can act as an alkylating agent, where the 3-chloropropyl group can form covalent bonds with nucleophilic sites in other molecules. This reactivity is utilized in organic synthesis to introduce the 3-chloropropyl group into target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following compounds share the 3-chloropropyl chain but differ in substituents, leading to variations in properties and reactivity:

Key Observations :

- Piperazine Derivatives : Compounds with piperazine substituents (e.g., ) exhibit enhanced reactivity in nucleophilic substitutions due to the electron-rich nitrogen atoms, enabling efficient synthesis of pharmaceuticals under microwave conditions (88% yield in 40 seconds vs. 60% in 7 hours conventionally) .

- Steric Effects : Ethyl and isopropyl substituents (e.g., ) reduce steric hindrance compared to bulkier groups like piperazine, favoring simpler reaction conditions .

Physical and Chemical Properties

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.